molecular formula C9H7F3OS B1485542 1,1,1-Trifluoro-5-(thiophen-3-yl)pent-4-yn-2-ol CAS No. 2098135-41-0

1,1,1-Trifluoro-5-(thiophen-3-yl)pent-4-yn-2-ol

Cat. No. B1485542
CAS RN: 2098135-41-0
M. Wt: 220.21 g/mol
InChI Key: CMTNIDUDVFERPB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-(thiophen-3-yl)pent-4-yn-2-ol, also known as TFTP, is an organosulfur compound and a synthetic precursor to a range of organosulfur compounds. It is a colorless liquid with a pungent odor and is soluble in organic solvents. TFTP has been studied for its potential applications in a variety of areas, including medicinal chemistry, organosulfur chemistry, and catalysis.

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives, such as “1,1,1-Trifluoro-5-(thiophen-3-yl)pent-4-yn-2-ol”, have been shown to exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents that are effective against a range of pathogenic bacteria and fungi . This is particularly important in the face of rising antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Research indicates that thiophene compounds can act as anti-inflammatory and analgesic agents. This makes them valuable in the treatment of chronic inflammatory diseases and pain management .

Antitumor Activity

The compound has shown promise in antitumor activity , suggesting its use in cancer therapy. Thiophene derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival .

Corrosion Inhibition

In the field of materials science, thiophene derivatives are used as corrosion inhibitors . They help protect metals from corrosion, thereby extending the life of metal components in various industrial applications .

Light-Emitting Diodes (LEDs)

Thiophene-based compounds are utilized in the fabrication of light-emitting diodes (LEDs) . Their unique electronic properties make them suitable for use in optoelectronic devices .

Estrogen Receptor Modulation

Some thiophene derivatives are known to modulate estrogen receptors . This application is significant in the development of drugs for conditions related to estrogen receptor activity, such as breast cancer .

Kinase Inhibition

Thiophene compounds have been identified as potential kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and are targets for the treatment of various diseases, including cancer .

properties

IUPAC Name

1,1,1-trifluoro-5-thiophen-3-ylpent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c10-9(11,12)8(13)3-1-2-7-4-5-14-6-7/h4-6,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTNIDUDVFERPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C#CCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-5-(thiophen-3-yl)pent-4-yn-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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